- Isothiazoloquinolones with Enhanced Antistaphylococcal Activities against Multidrug-Resistant Strains: Effects of Structural Modifications at the 6-, 7-, and 8-Positions, Journal of Medicinal Chemistry, 2007, 50(2), 199-210

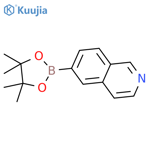

Cas no 922718-57-8 (2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline)

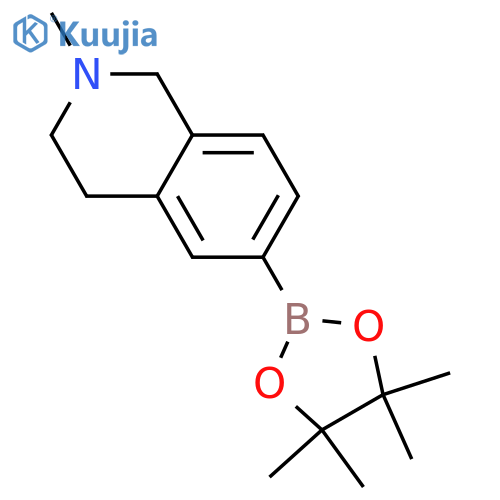

922718-57-8 structure

Nombre del producto:2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline

Número CAS:922718-57-8

MF:C16H24BNO2

Megavatios:273.17826461792

MDL:MFCD11044665

CID:796976

PubChem ID:16102686

2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline Propiedades químicas y físicas

Nombre e identificación

-

- 2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline

- 1,2,3,4-tetrahydro-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline

- 1,2,3,4-TETRAHYDRO-2-METHYL-6-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-ISOQUINOLINE

- 2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-isoquinoline

- Isoquinoline,1,2,3,4-tetrahydro-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

- 1,2,3,4-Tetrahydro-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline (ACI)

- 2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline

- 2-Methyl-1,2,3,4-tetrahydro-isoquinoline-6-boronic acid pinacol ester

- SCHEMBL586404

- CS-0131457

- MFCD11044665

- 922718-57-8

- XLB71857

- G18852

- 2-Methyl-1,2,3,4-tetrahydroisoquinoline-6-boronic acid pinacol ester

- SB39952

- DTXSID40582875

- SY040981

- BS-24799

-

- MDL: MFCD11044665

- Renchi: 1S/C16H24BNO2/c1-15(2)16(3,4)20-17(19-15)14-7-6-13-11-18(5)9-8-12(13)10-14/h6-7,10H,8-9,11H2,1-5H3

- Clave inchi: QRMAQYCEYDOEGC-UHFFFAOYSA-N

- Sonrisas: O1C(C)(C)C(C)(C)OB1C1C=C2CCN(CC2=CC=1)C

Atributos calculados

- Calidad precisa: 273.1900092g/mol

- Masa isotópica única: 273.1900092g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 3

- Recuento de átomos pesados: 20

- Cuenta de enlace giratorio: 1

- Complejidad: 356

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Superficie del Polo topológico: 21.7Ų

2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline Información de Seguridad

- Condiciones de almacenamiento:Sealed in dry,2-8°C

2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD52621-1g |

2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline |

922718-57-8 | 98% | 1g |

¥2780.0 | 2024-04-17 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB10787-1G |

2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline |

922718-57-8 | 95% | 1g |

¥ 4,290.00 | 2023-04-13 | |

| TRC | M010667-100mg |

2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline |

922718-57-8 | 100mg |

$ 335.00 | 2022-06-02 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD52621-250mg |

2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline |

922718-57-8 | 98% | 250mg |

¥1448.0 | 2024-04-17 | |

| eNovation Chemicals LLC | Y1005073-5g |

2-Methyl-1,2,3,4-tetrahydro-isoquinoline-6-boronic acid pinacol ester |

922718-57-8 | 95% | 5g |

$2235 | 2024-07-28 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0196P-500mg |

2-Methyl-1,2,3,4-tetrahydro-isoquinoline-6-boronic acid pinacol ester |

922718-57-8 | 96% | 500mg |

2332.12CNY | 2021-05-07 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0196P-5g |

2-Methyl-1,2,3,4-tetrahydro-isoquinoline-6-boronic acid pinacol ester |

922718-57-8 | 96% | 5g |

11448.57CNY | 2021-05-07 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0196P-50mg |

2-Methyl-1,2,3,4-tetrahydro-isoquinoline-6-boronic acid pinacol ester |

922718-57-8 | 96% | 50mg |

1034.61CNY | 2021-05-07 | |

| 1PlusChem | 1P006MAS-1g |

2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline |

922718-57-8 | 97% | 1g |

$993.00 | 2023-12-15 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0196P-250mg |

2-Methyl-1,2,3,4-tetrahydro-isoquinoline-6-boronic acid pinacol ester |

922718-57-8 | 96% | 250mg |

¥2605.69 | 2025-01-21 |

2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 8 h, rt

1.2 Reagents: Hydrogen Catalysts: Platinum dioxide Solvents: Ethanol ; 24 h, 3 atm, rt

1.2 Reagents: Hydrogen Catalysts: Platinum dioxide Solvents: Ethanol ; 24 h, 3 atm, rt

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 2 h, 100 °C

Referencia

- Naphthyridine derivatives as PRC2 inhibitors and their preparation, World Intellectual Property Organization, , ,

Métodos de producción 3

Condiciones de reacción

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 1 h, 100 °C

Referencia

- Preparation of dihydrobenzofuranylmethylaminoimidazopyrimidine derivatives for use as PRC2 inhibitors, World Intellectual Property Organization, , ,

Métodos de producción 4

Condiciones de reacción

Referencia

- (1H-Indazol-6-yl)spiro[cyclopropane-1,3'-indolin]-2'-one derivatives as protein kinase inhibitors and their preparation and use for the treatment of cancer, World Intellectual Property Organization, , ,

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; rt; 16 h, 100 °C

Referencia

- Pyrrolo[2,3-b]pyridines as HPK1 inhibitors and their preparation, World Intellectual Property Organization, , ,

Métodos de producción 6

Condiciones de reacción

Referencia

- PRC2 inhibitors for use in treating blood disorders, World Intellectual Property Organization, , ,

Métodos de producción 7

Condiciones de reacción

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ; 18 h, 90 °C

Referencia

- Identification and optimisation of 7-azaindole PAK1 inhibitors with improved potency and kinase selectivity, MedChemComm, 2014, 5(10), 1533-1539

Métodos de producción 8

Condiciones de reacción

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 25 °C; 25 °C → 90 °C; 2 h, 90 °C

Referencia

- Preparation of resorcinol derivative as hsp90 inhibitor useful in the treatment of related diseases, World Intellectual Property Organization, , ,

Métodos de producción 9

Condiciones de reacción

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ; 2 h, rt → 100 °C

Referencia

- Preparation of spiro cyclopropylindolinone compounds as Kinase inhibitors for treating cancer, World Intellectual Property Organization, , ,

Métodos de producción 10

Condiciones de reacción

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 2 h, 100 °C

Referencia

- Preparation of imidazopyrimidine amines as Prc2(Polycomb Repressive Complex 2) inhibitors useful in the treatment of blood disorders, World Intellectual Property Organization, , ,

Métodos de producción 11

Condiciones de reacción

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; rt → 90 °C; 16 h, 90 °C

Referencia

- Process for preparation of compound having kinase inhibitory function and application thereof, China, , ,

Métodos de producción 12

Condiciones de reacción

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 2 h, 100 °C

Referencia

- Imidazo[1,2-c]pyrimidine derivatives as PRC2 inhibitors for treating cancer and their preparation, World Intellectual Property Organization, , ,

Métodos de producción 13

Condiciones de reacción

1.1 Reagents: Potassium acetate Catalysts: (SP-4-2)-[1,1′-Bis[bis(1,1-dimethylethyl)phosphino-κP]ferrocene]dichloropalladiu… Solvents: 1,4-Dioxane ; 25 °C; 2 h, 80 °C

Referencia

- Preparation of acylamino acid heterocyclyl amides for the treatment of BAF complex-related disorders, World Intellectual Property Organization, , ,

Métodos de producción 14

Condiciones de reacción

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 16 h, 90 °C

Referencia

- Piperidin-1-yl-N-pyridin-3-yl-2-oxoacetamide derivatives useful for the treatment of MTAP-deficient and/or MT-A accumulating cancers and their preparation, World Intellectual Property Organization, , ,

Métodos de producción 15

Condiciones de reacción

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 30 min, 0 °C

1.2 0 °C; 0 °C → rt; 2 h, rt

1.3 Reagents: Water ; rt

1.4 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; rt → 90 °C; 16 h, 90 °C

1.2 0 °C; 0 °C → rt; 2 h, rt

1.3 Reagents: Water ; rt

1.4 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; rt → 90 °C; 16 h, 90 °C

Referencia

- Process for preparation of compound having kinase inhibitory function and application thereof, World Intellectual Property Organization, , ,

2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline Raw materials

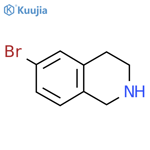

- 6-bromo-2-methyl-3,4-dihydro-1H-isoquinoline

- 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline (>85%)

- Bis(pinacolato)diborane

- 6-Bromo-1,2,3,4-tetrahydroisoquinoline

- Pinacolborane

- Methanesulfonic acid, 1,1,1-trifluoro-, 1,2,3,4-tetrahydro-2-methyl-6-isoquinolinyl ester

2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline Preparation Products

2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline Literatura relevante

-

Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589

-

S. Ahmed Chem. Commun., 2009, 6421-6423

-

Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115

-

Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910

-

Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338

922718-57-8 (2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline) Productos relacionados

- 18720-66-6(6-Methyl-3-heptanol)

- 444617-44-1(2,2,2-Trifluoro-N-piperidin-4-ylmethyl-acetamide)

- 478263-93-3(2-Pyridinemethanamine,a-cyclopropyl-,hydrochloride (1:1))

- 1049812-34-1(N-(2-Methylphenyl)-N-(methylsulfonyl)alanine)

- 1261996-30-8([1,1'-Biphenyl]-4-carboxylic acid, 3-fluoro-3'-hydroxy-5'-methyl-, ethyl ester)

- 1824054-46-7(3-(Pyrrolidin-2-ylmethyl)thiazolidine-2,4-dione hydrochloride)

- 2138353-31-6(1-{1-(propan-2-yl)-1H-imidazol-2-ylmethyl}-1H-pyrazol-4-amine)

- 359901-45-4(8-(butylamino)-1,3-dimethyl-7-(3-methylphenyl)methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione)

- 1105213-42-0(1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(4-methylpiperazin-1-yl)piperidine-3-carboxamide)

- 2378501-12-1((3-Bromo-5-methylphenyl)hydrazine;hydrochloride)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:922718-57-8)2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline

Pureza:99%/99%

Cantidad:250mg/1g

Precio ($):179.0/360.0

atkchemica

(CAS:922718-57-8)2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline

Pureza:95%+

Cantidad:1g/5g/10g/100g

Precio ($):Informe